

Application Notes: Nickel-Vanadium Layered Double Hydroxides for Enhanced Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Nickel;vanadium	
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Introduction

Nickel-Vanadium Layered Double Hydroxides (NiV-LDHs) have emerged as highly promising and cost-effective electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production and in metal-air batteries. The incorporation of vanadium into the nickel hydroxide lattice has been demonstrated to significantly enhance the catalytic activity and stability for OER in alkaline media. These materials are of particular interest to researchers in materials science, catalysis, and renewable energy, as well as professionals in drug development requiring robust oxygen-evolving systems.

The enhanced performance of NiV-LDHs is attributed to the synergistic effects between nickel and vanadium. Vanadium doping can modulate the electronic structure of the nickel sites, optimize the adsorption energies of OER intermediates, and in some cases, facilitate a more efficient Lattice Oxygen-mediated Mechanism (LOM) for oxygen evolution.[1] Furthermore, the layered structure of these hydroxides provides a high surface area with abundant exposed active sites.

This document provides detailed application notes, experimental protocols for the synthesis and electrochemical evaluation of NiV-LDHs, and a summary of their performance data to guide researchers in their application for OER.



Key Features and Advantages of NiV-LDH Electrocatalysts:

- Enhanced Electrocatalytic Activity: Vanadium doping has been shown to lower the
 overpotential required to drive the OER, a key metric for catalytic efficiency. For instance,
 trimetallic NiCoV-LDH has been reported to require an overpotential of 280 mV to achieve a
 current density of 10 mA/cm², which is 42 mV less than the pristine NiCo-LDH.[2][3]
- Improved Reaction Kinetics: NiV-LDHs often exhibit smaller Tafel slopes compared to their unmodified counterparts, indicating faster reaction kinetics. A reported Tafel slope for a NiCoV-LDH was an impressively low 67 mV dec⁻¹.[1]
- Enhanced Stability: Doping with elements like iridium or ruthenium into NiV-LDH has shown exceptional long-term stability, with stable OER performance for 400 hours at a high current density of 200 mA/cm².[4]
- Tunable Composition: The ratio of nickel to vanadium, as well as the incorporation of other transition metals (e.g., Co, Fe), can be readily adjusted during synthesis to fine-tune the electrocatalytic properties.
- Facile Synthesis: NiV-LDHs can be synthesized through various straightforward methods, including co-precipitation and hydrothermal synthesis, allowing for both powder catalysts and direct growth on conductive substrates.[2][4]

Applications:

- Water Electrolyzers: As anode materials for efficient and stable oxygen evolution in alkaline water electrolyzers for green hydrogen production.
- Metal-Air Batteries: As air cathode catalysts to facilitate the oxygen evolution reaction during the charging process of rechargeable metal-air batteries.
- Electrochemical Sensors: The catalytic properties of NiV-LDHs can be harnessed for the development of sensors for various analytes.

Experimental Protocols



Protocol 1: Synthesis of NiCoV-LDH Powder via Coprecipitation

This protocol describes the synthesis of a trimetallic Nickel-Cobalt-Vanadium Layered Double Hydroxide powder using a wet-chemical co-precipitation method.[2][3]

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂.6H₂O)
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Vanadium(III) chloride (VCl₃)
- Sodium hydroxide (NaOH)
- Sodium carbonate (Na₂CO₃)
- Deionized (DI) water
- Ethanol

Procedure:

- Prepare Metal Precursor Solution: In a beaker, dissolve appropriate molar ratios of Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, and VCl₃ in DI water with vigorous stirring to form a homogeneous solution.
- Prepare Alkaline Solution: In a separate beaker, dissolve NaOH and Na₂CO₃ in DI water.
- Co-precipitation: Slowly add the metal precursor solution dropwise into the alkaline solution under vigorous stirring. Maintain a constant pH during the precipitation process (typically between 8 and 10).
- Aging: After complete addition of the precursor solution, continue stirring the resulting suspension for a designated period (e.g., 12-24 hours) at room temperature to allow for crystal growth and aging.



- Washing and Collection: Collect the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with DI water and ethanol to remove any residual ions.
- Drying: Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80 °C) overnight.

Protocol 2: Hydrothermal Synthesis of NiV-LDH Nanosheets on Nickel Foam

This protocol details the direct growth of NiV-LDH nanosheets on a nickel foam substrate via a one-step hydrothermal method.[4][5]

Materials:

- Nickel foam (NF)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Ammonium metavanadate (NH₄VO₃)
- Urea (CO(NH₂)₂)
- Ammonium fluoride (NH₄F) (optional, as a morphology-directing agent)
- Deionized (DI) water
- Ethanol
- Hydrochloric acid (HCl) for cleaning

Procedure:

- Substrate Cleaning: Clean a piece of nickel foam by sonicating it in a dilute HCl solution (e.g., 3 M) for 15-20 minutes to remove the surface oxide layer. Subsequently, sonicate in DI water and ethanol for 15 minutes each and dry at 60 °C.[5]
- Prepare Precursor Solution: In a beaker, dissolve Ni(NO₃)₂·6H₂O, NH₄VO₃, and urea in DI water. If desired, add NH₄F to the solution. Stir until a homogeneous solution is formed.



- Hydrothermal Reaction: Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave. Pour the prepared precursor solution into the autoclave, ensuring the nickel foam is fully submerged.
- Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated duration (e.g., 6-12 hours).[5]
- Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Take out the nickel foam, and rinse it thoroughly with DI water and ethanol to remove any unreacted precursors.
- Drying: Dry the NiV-LDH/NF electrode in a vacuum oven at 60-80 °C overnight.

Protocol 3: Electrochemical Evaluation of OER Performance

This protocol outlines the standard procedure for evaluating the OER performance of the synthesized NiV-LDH catalysts in a three-electrode electrochemical setup.

Materials and Equipment:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working Electrode: NiV-LDH catalyst loaded on a conductive substrate (e.g., glassy carbon electrode for powder, or the as-prepared NiV-LDH/NF).
- Counter Electrode: Platinum wire or graphite rod.
- Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury/Mercury
 Oxide (MMO) electrode.
- Electrolyte: 1.0 M potassium hydroxide (KOH) solution.
- High-purity nitrogen (N2) and oxygen (O2) gas.

Procedure:



- Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH and DI water.
- Working Electrode Preparation (for powder catalyst):
 - Prepare a catalyst ink by dispersing a known amount of the NiV-LDH powder in a mixture of DI water, ethanol, and a small amount of Nafion® solution (e.g., 5 wt%).
 - Sonciate the mixture for at least 30 minutes to form a homogeneous ink.
 - Drop-cast a specific volume of the ink onto the surface of a polished glassy carbon electrode and let it dry at room temperature.
- Electrochemical Measurements:
 - Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the 1.0 M KOH electrolyte.
 - Saturate the electrolyte with O₂ by bubbling the gas for at least 30 minutes prior to the measurements.
 - Cyclic Voltammetry (CV): Perform CV scans at a specific scan rate (e.g., 50 mV/s) for several cycles to activate the catalyst.
 - Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The potential should be corrected for the iR drop.
 - Tafel Plot: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer resistance.
 - Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding it at a constant potential or current density for an extended period (e.g., 10-100 hours) and monitoring the current or potential change.



Data Presentation

Table 1: OER Performance of Various Nickel-Vanadium

Based LDH Electrocatalysts

Catalyst Composit ion	Synthesis Method	Substrate	Electrolyt e	Overpote ntial @ 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Stability
NiCoV- LDH	Co- precipitatio n	Glassy Carbon	1.0 M KOH	280[2]	67[1]	-
NiVIr-LDH	Hydrother mal	Nickel Foam	1.0 M KOH	180[4]	-	Stable for 400 h @ 200 mA/cm ² [4]
NiFeV-LTH	Hydrother mal	Nickel Foam	1.0 M KOH	158[6]	102.3[6]	Stable at 100 mA/cm² for 7 h[6]
Nio.75Vo.25- LDH	-	-	-	-	-	Stable for 100 h[7]

Note: The performance of electrocatalysts can vary depending on the specific synthesis conditions, catalyst loading, and testing parameters.

Visualizations

Experimental Workflow and OER Mechanism

The following diagrams illustrate the general experimental workflow for preparing and testing NiV-LDH catalysts and a proposed mechanism for the oxygen evolution reaction.

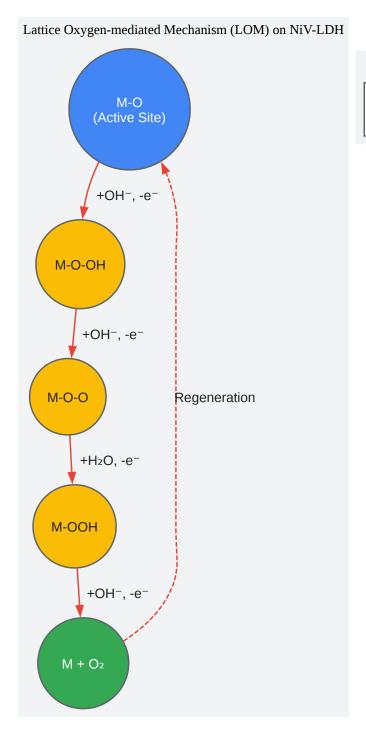




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Caption: Experimental workflow for NiV-LDH synthesis and OER testing.





Role of Vanadium

Vanadium doping enhances lattice oxygen availability and modulates Ni electronic structure

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Caption: Proposed Lattice Oxygen-mediated Mechanism (LOM) for OER on NiV-LDH.



References

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- To cite this document: BenchChem. [Application Notes: Nickel-Vanadium Layered Double Hydroxides for Enhanced Oxygen Evolution Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15484145#nickel-vanadium-layered-double-hydroxides-for-oxygen-evolution-reaction]

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